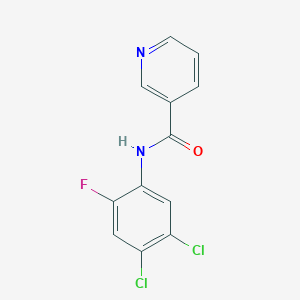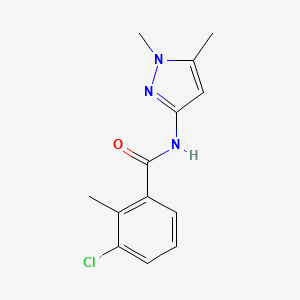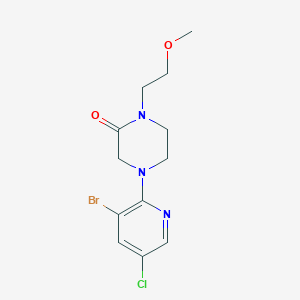![molecular formula C20H27N3O B6625485 [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol is a complex organic compound featuring a piperazine ring substituted with an ethyl group, linked to a phenyl group via a methylene bridge, and further connected to another phenyl group bearing a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethylpiperazine. This can be achieved by reacting piperazine with ethyl bromide under basic conditions.
Attachment to Phenyl Group: The 4-ethylpiperazine is then reacted with 2-bromobenzylamine to form 2-(4-ethylpiperazin-1-yl)benzylamine.
Coupling Reaction: The benzylamine derivative is coupled with 3-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride to form the intermediate 3-[[2-(4-ethylpiperazin-1-yl)phenyl]methylamino]benzaldehyde.
Reduction to Alcohol: Finally, the aldehyde group is reduced to a hydroxymethyl group using a reducing agent like lithium aluminum hydride, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group in intermediates can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of primary amines from nitro groups.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound can be used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of similar structures.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Piperazine derivatives are known for their activity against various central nervous system disorders, and this compound could be a lead for developing new drugs.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can alter signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[3-[[2-(4-Methylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol: Similar structure but with a methyl group instead of an ethyl group.
[3-[[2-(4-Phenylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol: Contains a phenyl group instead of an ethyl group on the piperazine ring.
[3-[[2-(4-Benzylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol: Features a benzyl group on the piperazine ring.
Uniqueness
The presence of the ethyl group on the piperazine ring in [3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol imparts unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This subtle difference can significantly affect the compound’s pharmacological profile and its suitability for various applications.
Properties
IUPAC Name |
[3-[[2-(4-ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-2-22-10-12-23(13-11-22)20-9-4-3-7-18(20)15-21-19-8-5-6-17(14-19)16-24/h3-9,14,21,24H,2,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGORHWBNHYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2CNC3=CC=CC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)


![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)
![[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone](/img/structure/B6625523.png)
![N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide](/img/structure/B6625528.png)
![(4-Chlorophenyl)-[4-[3-(hydroxymethyl)anilino]piperidin-1-yl]methanone](/img/structure/B6625534.png)
